3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring substituted with dimethyl groups and a propanamide moiety, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with propanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated triazole derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1,2,4-triazole
- 4-Methyl-5-propoxy-1,2,4-triazoline-3-one
- 1,2,4-Triazole derivatives
Uniqueness
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern on the triazole ring and the presence of the propanamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
CAS No. |
2253630-99-6 |
---|---|
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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